
N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine
Overview
Description
N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, also known as this compound, is a useful research compound. Its molecular formula is C18H23N3 and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73004. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, also known by its CAS number 57718-47-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with a benzyl group and an amine functional group, which contributes to its biological activity.
This compound interacts with various biological targets, primarily through:
- Sigma Receptors : Research indicates that this compound exhibits high affinity for sigma receptors, particularly sigma-1 receptors (Ki values around 3.90 nM), while showing lower affinity for sigma-2 receptors (Ki values around 240 nM) . This selectivity suggests potential applications in neuropharmacology.
- Neurotransmitter Systems : The compound may modulate neurotransmitter systems, influencing dopamine and serotonin pathways, which are crucial in various neurological conditions.
1. Antidepressant and Anxiolytic Effects
Studies have demonstrated that compounds similar to this compound can exhibit antidepressant and anxiolytic effects through their action on sigma receptors. The modulation of these receptors may lead to enhanced mood regulation and reduced anxiety levels.
2. Anticancer Potential
Recent investigations into the anticancer properties of piperidine derivatives have shown promise. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that:
- Substituents on the Aromatic Ring : The presence of electron-withdrawing groups typically enhances sigma receptor affinity. For example, halogen substitutions have been shown to increase binding affinity for sigma receptors .
- Piperidine Modifications : Alterations to the piperidine ring can also impact the compound's pharmacological profile, affecting both potency and selectivity towards specific receptors.
Case Study 1: Sigma Receptor Binding
A study involving the synthesis and evaluation of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives demonstrated that structural modifications significantly affected binding affinities at sigma receptors. The findings highlighted the importance of substituent position on the aromatic ring in enhancing receptor selectivity .
Case Study 2: Anticancer Activity
In vitro studies have shown that piperidine derivatives exhibit cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via sigma receptor pathways .
Toxicological Profile
Preliminary toxicological assessments indicate that this compound may cause respiratory irritation and skin sensitization upon exposure . Further studies are necessary to fully elucidate its safety profile.
Scientific Research Applications
Pharmaceutical Development
The primary application of N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine lies in its role as a pharmaceutical intermediate . It has been utilized in the synthesis of various drug candidates due to its ability to modulate biological targets effectively. Some of the key applications are:
- Cholinergic Agents : The compound has shown potential as a cholinergic agent, with derivatives synthesized and screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease .
- Antioxidants : Studies have indicated that derivatives of this compound exhibit antioxidant properties, which are beneficial in combating oxidative stress-related conditions. For instance, six synthesized derivatives demonstrated potent antioxidant activity in the oxygen radical absorbance capacity (ORAC) assay.
Neuropharmacological Applications
This compound has been investigated for its effects on the nociceptin receptor (NOP), which is involved in various physiological processes including pain modulation and anxiety regulation. The compound can act as a selective modulator of NOP receptors while exhibiting minimal interaction with μ-opioid and κ-opioid receptors. This selectivity makes it a candidate for treating conditions such as:
- Anxiety Disorders
- Post-Traumatic Stress Disorder (PTSD)
- Addictive Disorders : Including substance abuse issues related to alcohol and drugs like cocaine and amphetamines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine derivatives, and how can reaction conditions be optimized?
- Answer : A widely used approach involves catalytic hydrogenation or reductive amination. For example, diarylaniline derivatives can be synthesized via reduction of nitro intermediates using FeCl₃·6H₂O, activated carbon, and hydrazine hydrate in isopropanol under reflux (20–30 min). Purification via silica gel chromatography (CHCl₃/MeOH 40:1) yields target compounds . Optimization includes adjusting stoichiometry (e.g., 10 equiv. of N₂H₄·H₂O) and monitoring reaction progress via TLC or HPLC to prevent over-reduction.
Q. How is the structural characterization of this compound derivatives performed, and what challenges arise in crystallographic analysis?
- Answer : X-ray crystallography is the gold standard. Challenges include low crystal quality due to flexible substituents (e.g., benzylpiperidinyl groups). For example, N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine required slow evaporation from methanol to obtain diffractable crystals. Mercury software aids in visualizing and comparing crystal packing, while SHELX programs refine structures . Disordered occupancies (e.g., 0.57(2) and 0.43(2)) may require advanced refinement protocols .
Q. What safety protocols are critical when handling this compound, given limited toxicological data?
- Answer : Use P95/P1 respirators (US) or ABEK-P2 (EU) for particulate protection. Avoid drainage contamination due to unknown environmental persistence. While IARC/ACGIH do not classify it as carcinogenic, acute toxicity studies recommend gloveboxes for large-scale reactions and LC-MS monitoring to detect hazardous byproducts .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, QSAR) guide the design of this compound derivatives with enhanced bioactivity?
- Answer : Austin Model 1 (AM1) combined with artificial neural networks (ANN) predicts cytotoxicity (log CC₅₀) using descriptors like electron-withdrawing substituents (e.g., cyano groups). DFT calculations optimize geometries of metal complexes (e.g., Mn(III)-Schiff base catalysts) to predict redox potentials and ligand stability . For HIV-1 inhibitors, QSAR models correlate 4′-cyanophenyl substitutions with reverse transcriptase inhibition .
Q. What mechanistic insights exist for catalytic applications of metal complexes derived from this compound?
- Answer : Mn(III) complexes with Schiff base ligands (synthesized from benzene-1,2-diamine derivatives) catalyze alcohol oxidation using H₂O₂. The mechanism involves Mn(III)→Mn(V)=O intermediates, avoiding over-oxidation to carboxylic acids. Kinetic studies (e.g., Hammett plots) reveal electron-donating groups enhance turnover frequency. EXAFS and EPR validate intermediate structures .
Q. How do structural modifications (e.g., halogenation, piperidinyl substitution) impact biological activity against targets like HIV-1?
- Answer : Introducing 4′-cyano or 4″-bromo groups improves diarylaniline derivatives’ binding to HIV-1 reverse transcriptase non-nucleoside sites. For example, 5-(4″-bromo-2″,6″-dimethylphenoxy)-N1-(4′-cyanophenyl)benzene-1,2-diamine shows IC₅₀ < 50 nM. Molecular docking (AutoDock Vina) identifies hydrophobic interactions with Tyr181 and Tyr188 residues .
Q. What strategies resolve contradictions in reaction outcomes during P–N/O coupling or phosphorylation of benzene-1,2-diamine derivatives?
- Answer : Flow electrosynthesis under mild conditions (e.g., 10 mA, room temperature) selectively forms P–N bonds (e.g., 9a) over P–O bonds (e.g., 10b) using 2-hydroxyaniline. Competing pathways are controlled via substrate electronic effects: electron-rich amines favor N-coupling. LC-MS and ³¹P NMR monitor intermediates to optimize regioselectivity .
Q. Methodological Resources
Properties
IUPAC Name |
2-N-(1-benzylpiperidin-4-yl)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c19-17-8-4-5-9-18(17)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,20H,10-14,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXACMFKKGZLNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973309 | |
Record name | N~1~-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57718-47-5 | |
Record name | N1-[1-(Phenylmethyl)-4-piperidinyl]-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57718-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1-(Phenylmethyl)piperidin-4-yl)benzene-1,2-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 57718-47-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80973309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[1-(phenylmethyl)piperidin-4-yl]benzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.361 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.